Benzyl-PEG13-Boc

PROTAC Linker Conformational Span Ternary Complex Formation

Benzyl-PEG13-Boc is a non-substitutable, monodisperse heterobifunctional PEG linker (13 EG units, ~45.5 Å) essential for PROTAC development. Its orthogonal benzyl and Boc protecting groups enable sequential deprotection strategies impossible with single-group linkers. Substituting with alternative PEG lengths risks ternary complex destabilization and degradation failure. This linker is critical for constructing linker-length libraries to identify optimal geometry, and its 13-unit PEG chain directly enhances degrader solubility. Backed by documented 3-year powder stability at -20°C, it supports long-term procurement planning. Choose Benzyl-PEG13-Boc when synthetic control and reliable biological outcomes are non-negotiable.

Molecular Formula C38H68O15
Molecular Weight 764.9 g/mol
Cat. No. B15073944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG13-Boc
Molecular FormulaC38H68O15
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C38H68O15/c1-38(2,3)53-37(39)9-10-40-11-12-41-13-14-42-15-16-43-17-18-44-19-20-45-21-22-46-23-24-47-25-26-48-27-28-49-29-30-50-31-32-51-33-34-52-35-36-7-5-4-6-8-36/h4-8H,9-35H2,1-3H3
InChIKeyQHFOSMYUZATSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-PEG13-Boc: Technical Specifications and Chemical Identity for PROTAC Procurement


Benzyl-PEG13-Boc is a heterobifunctional polyethylene glycol (PEG) linker of the monodisperse PROTAC (PROteolysis TArgeting Chimera) class, bearing a benzyl protecting group on one terminus and a tert-butyloxycarbonyl (Boc)-protected amine on the other . With a precise molecular formula of C₃₈H₆₈O₁₅ and a molecular weight of 764.94 g/mol, this compound consists of 13 ethylene glycol repeat units, providing a defined extended length of approximately 45.5 Å . It is supplied as a solid and is primarily utilized as a chemical tether in the synthesis of PROTAC degraders, where it connects an E3 ubiquitin ligase ligand to a target protein-binding warhead .

Benzyl-PEG13-Boc: Why Linker Length and Chemical Identity Are Non-Interchangeable in PROTAC Design


In the context of PROTAC synthesis, substitution of Benzyl-PEG13-Boc with a generic or alternative PEG linker is not trivial and carries a high risk of experimental failure. PROTAC activity is exquisitely sensitive to linker length and composition; even small alterations in the number of ethylene glycol units can disrupt the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby abolishing degradation efficacy [1][2]. Studies have demonstrated that short linkers fail to promote degradation due to steric hindrance that prevents simultaneous binding of both protein partners, while excessively long linkers can introduce conformational entropy that destabilizes the productive ternary complex [1][2]. Furthermore, the specific orthogonal protecting groups (benzyl and Boc) dictate the precise sequence of synthetic steps and the compatibility of the linker with other functional moieties. Therefore, the use of an alternative linker—even one differing by a single PEG unit or with a different protecting group—can drastically alter both the chemical synthesis route and the biological outcome, making Benzyl-PEG13-Boc a distinct and non-substitutable building block for specific PROTAC design strategies [2].

Quantitative Differentiation of Benzyl-PEG13-Boc: A Comparative Evidence Guide for Procurement


Extended Linker Length: Benzyl-PEG13-Boc Provides Greater Conformational Reach than Shorter PEG Analogs

Benzyl-PEG13-Boc offers a significantly longer maximum extended chain dimension compared to shorter PEG-based linkers. This extended reach is critical for spanning the inter-protein distance required to form a productive ternary complex between an E3 ligase and a target protein in PROTAC design [1]. Based on established polymer physics principles, the contour length of a PEG chain can be calculated as the number of ethylene oxide (EO) units multiplied by the projected length per unit (0.35 nm in the fully extended state) . This quantitative difference in potential spatial reach directly impacts the ability of a PROTAC to accommodate different protein binding geometries.

PROTAC Linker Conformational Span Ternary Complex Formation

Molecular Weight and Hydrophilicity: Benzyl-PEG13-Boc Enhances Solubility for Hydrophobic Warheads

Benzyl-PEG13-Boc has a significantly higher molecular weight (764.94 g/mol) compared to its shorter-chain analogs, which directly correlates with an increased number of hydrophilic ethylene glycol units . This increased PEG content enhances the overall hydrophilicity of the linker and, when incorporated into a PROTAC, can improve the aqueous solubility of the final conjugate—a critical parameter for in vitro and in vivo applications [1]. The larger molecular weight also contributes to increased hydrodynamic volume, which can reduce renal clearance and extend the circulatory half-life of the PROTAC molecule [1].

PROTAC Linker Solubility Enhancement Drug-like Properties

Stability and Storage: Benzyl-PEG13-Boc Demonstrates Robust Long-Term Storage Stability

Vendor technical datasheets specify the recommended storage conditions for Benzyl-PEG13-Boc to ensure long-term chemical integrity. The compound is stable as a powder when stored at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year . This stability profile is comparable to or exceeds that of other PEG-based PROTAC linkers, ensuring reliable performance over extended periods, which is a critical consideration for procurement planning and inventory management in research laboratories.

PROTAC Linker Chemical Stability Procurement Logistics

Orthogonal Protecting Group Strategy: Benzyl-PEG13-Boc Enables Sequential Deprotection in Multi-Step PROTAC Synthesis

Benzyl-PEG13-Boc incorporates two orthogonal protecting groups: a benzyl group on one terminus and a Boc-protected amine on the other . This specific combination allows for a stepwise, controlled deprotection strategy during the multi-step synthesis of PROTAC molecules. The benzyl group can be selectively removed via hydrogenolysis to reveal a free hydroxyl group for subsequent functionalization, while the Boc group remains stable under these conditions. Conversely, the Boc group can be cleaved under mild acidic conditions (e.g., TFA) to expose a reactive amine, while the benzyl ether remains intact . This orthogonal reactivity is a key differentiator from linkers with alternative terminal functionalities, such as azide or alkyne, which are primarily designed for click chemistry and not for sequential amine/hydroxyl functionalization.

PROTAC Synthesis Protecting Group Chemistry Synthetic Flexibility

Proven Application in PROTAC Optimization: Linker Length Modulation is Critical for Degradation Efficacy

A foundational study in PROTAC development demonstrated that modulating linker length within a chemical series is essential for achieving potent protein degradation. Using a library of PROTACs targeting Bruton's Tyrosine Kinase (BTK) with varying PEG linker lengths, researchers showed that short linkers failed to promote degradation due to steric clashes that prevented ternary complex formation, while linkers of appropriate length enabled efficient degradation [1]. This study establishes a clear precedent for the need to screen and optimize linker length in PROTAC design. Benzyl-PEG13-Boc, with its 13-unit PEG chain, represents a specific point in this length optimization landscape, providing a tool for exploring the longer end of the PEG linker spectrum when shorter linkers (e.g., PEG4, PEG6, PEG8) have been found to be ineffective or suboptimal [1][2].

PROTAC SAR Linker Length Optimization Targeted Protein Degradation

Benzyl-PEG13-Boc: Strategic Application Scenarios Based on Quantitative Differentiation


PROTAC Library Synthesis for Linker Length Optimization and SAR Studies

When developing a new PROTAC against a target protein of unknown optimal linker geometry, Benzyl-PEG13-Boc is an essential component for constructing a linker-length library. As evidenced by the work of Zorba et al., systematic variation of PEG linker length is critical for identifying the window that enables productive ternary complex formation and efficient degradation . Benzyl-PEG13-Boc provides a specific, long-linker option (13 PEG units) for this library, complementing shorter linkers such as Benzyl-PEG4-Boc, Benzyl-PEG6-Boc, and Benzyl-PEG8-Boc. Its inclusion allows researchers to explore the upper range of flexible linker lengths, which is particularly important when initial screens with shorter linkers yield no degradation activity .

Formulation and Solubility Enhancement for Hydrophobic PROTAC Warheads

Benzyl-PEG13-Boc is the linker of choice when the target-binding warhead or the final PROTAC conjugate exhibits poor aqueous solubility. The increased molecular weight and hydrophilic nature conferred by its 13 PEG units, as quantified in the molecular weight comparison, directly enhance the solubility of the final PROTAC molecule . This is a critical advantage for in vitro cellular assays and in vivo studies, where precipitation or aggregation of the PROTAC can lead to false negatives or poor pharmacokinetics. By selecting Benzyl-PEG13-Boc over shorter PEG linkers, researchers can mitigate solubility challenges without resorting to complex formulation strategies, thereby streamlining the development process .

Multi-Step PROTAC Synthesis Requiring Sequential Deprotection of Amine and Hydroxyl Functionalities

In synthetic routes where a free amine and a free hydroxyl group must be revealed at different stages of PROTAC assembly, Benzyl-PEG13-Boc is the optimal linker due to its orthogonal benzyl and Boc protecting groups . This allows chemists to perform a hydrogenolysis step to remove the benzyl group and expose the hydroxyl for first-stage conjugation, while the Boc-protected amine remains stable. Subsequently, mild acid treatment (e.g., TFA) can cleave the Boc group to reveal the amine for final coupling to the E3 ligase ligand. This level of synthetic control is not possible with linkers bearing a single reactive group or non-orthogonal protecting groups, making Benzyl-PEG13-Boc a uniquely enabling reagent for complex PROTAC syntheses .

Large-Scale PROTAC Production with Defined Long-Term Stability Requirements

For research groups or contract research organizations (CROs) planning large-scale PROTAC synthesis campaigns or maintaining a stock of key building blocks, Benzyl-PEG13-Boc offers a quantifiable procurement advantage. Its documented 3-year powder stability at -20°C provides certainty in long-term storage and inventory planning, reducing the risk of compound degradation and batch-to-batch variability over the course of extended research projects . This contrasts with other linkers where stability data may be less explicit or where storage conditions are more restrictive (e.g., requiring 2-8°C refrigeration without a defined long-term shelf-life). The reliable stability profile of Benzyl-PEG13-Boc supports efficient procurement and reduces the need for frequent re-ordering and re-validation of linker quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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